DLin-MC2-DMA -

DLin-MC2-DMA

Catalog Number: EVT-10989143
CAS Number:
Molecular Formula: C42H77NO2
Molecular Weight: 628.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DLin-MC2-DMA, or n,n-dimethyl-2,3-bis[(9z,12z)-octadeca-9,12-dienoxy]propan-1-amine, is a synthetic cationic lipid that plays a significant role in the field of drug delivery, particularly in the delivery of messenger RNA and small interfering RNA. This compound is classified as an ionizable cationic lipid, which facilitates the encapsulation of nucleic acids into lipid nanoparticles, enhancing their stability and transfection efficiency.

Source and Classification

DLin-MC2-DMA is derived from a class of compounds known as cationic lipids. These lipids are characterized by their positive charge at physiological pH, which allows them to interact effectively with negatively charged nucleic acids. The classification of DLin-MC2-DMA falls within the broader category of lipid-based delivery systems used for gene therapy and vaccine development.

Synthesis Analysis

Methods and Technical Details

The synthesis of DLin-MC2-DMA typically involves a multi-step process that includes the formation of the lipid backbone followed by the introduction of functional groups. One common method reported in literature involves:

  1. Formation of the Lipid Backbone: The synthesis begins with the preparation of a glycerol-derived intermediate, which is then reacted with long-chain fatty acids to form the hydrophobic tail.
  2. Introduction of Cationic Head Group: The final step involves attaching a dimethylamino group to create the cationic nature of the lipid.

This process can be optimized to yield high purity and efficiency, often utilizing techniques such as chromatography for purification .

Molecular Structure Analysis

Structure and Data

The molecular structure of DLin-MC2-DMA consists of a glycerol backbone with two long-chain fatty acid tails (specifically oleic acid) and a dimethylamino head group. The structural formula can be represented as follows:

  • Molecular Formula: C₃₁H₅₉N₂O₄
  • Molecular Weight: Approximately 500.8 g/mol
  • Structural Features:
    • Two unsaturated fatty acid chains (oleyl)
    • A central glycerol moiety
    • A dimethylamino functional group that imparts cationic properties

This structure is crucial for its function in forming stable lipid nanoparticles that can encapsulate nucleic acids effectively .

Chemical Reactions Analysis

Reactions and Technical Details

DLin-MC2-DMA participates in several chemical reactions that are essential for its application in drug delivery:

  1. Formation of Lipid Nanoparticles: When mixed with nucleic acids in an appropriate solvent, DLin-MC2-DMA self-assembles into lipid nanoparticles through hydrophobic interactions and electrostatic attractions.
  2. Degradation Reactions: Under physiological conditions, DLin-MC2-DMA can undergo hydrolysis, leading to the release of encapsulated nucleic acids.
  3. Interaction with Biological Membranes: The cationic nature allows it to interact with negatively charged cell membranes, facilitating cellular uptake through endocytosis.

These reactions are critical for ensuring effective delivery and release of therapeutic agents within target cells .

Mechanism of Action

Process and Data

The mechanism by which DLin-MC2-DMA delivers genetic material involves several steps:

  1. Formation of Lipid-Nucleic Acid Complexes: Upon mixing with nucleic acids, DLin-MC2-DMA forms stable complexes due to electrostatic interactions.
  2. Cellular Uptake: The positively charged lipid nanoparticles interact with cell membranes, promoting endocytosis.
  3. Endosomal Escape: Once inside the cell, the lipid nanoparticles facilitate endosomal escape through membrane fusion or destabilization, releasing their cargo into the cytoplasm.
  4. Gene Expression: The released nucleic acids can then be translated into proteins or incorporated into cellular machinery for gene silencing.

This multi-step process highlights the efficiency of DLin-MC2-DMA as a delivery vehicle for therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of DLin-MC2-DMA are essential for its functionality:

These properties influence its performance in various formulations and applications .

Applications

Scientific Uses

DLin-MC2-DMA has several significant applications in scientific research and medicine:

  1. Gene Therapy: Utilized for delivering therapeutic genes to target cells for treating genetic disorders.
  2. Vaccine Development: Employed in mRNA vaccines where it aids in delivering mRNA encoding antigens to elicit an immune response.
  3. Cancer Therapy: Investigated for its potential in delivering small interfering RNA to silence oncogenes.

The versatility and effectiveness of DLin-MC2-DMA make it a valuable component in modern biopharmaceuticals .

Nucleic Acid Delivery Systems

Lipid Nanoparticle Formulation Design

DLin-MC3-DMA (4-(dimethylamino)butanoic acid (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl ester) is an ionizable cationic lipid critical for lipid nanoparticle self-assembly. Its pH-dependent properties enable charge modulation: neutral at physiological pH (7.4) to minimize cytotoxicity and electrostatic interactions with blood components, but positively charged in acidic environments (endosomal pH ~4–5) to facilitate membrane fusion and payload release. The optimal pKa range for gene silencing efficacy is 6.2–6.5, and DLin-MC3-DMA exhibits a pKa of 6.44, positioning it within this therapeutic window [1] [3] [9].

Standard lipid nanoparticle formulations incorporate DLin-MC3-DMA with three helper components:

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC): Enhances structural integrity and bilayer stability [3].
  • Cholesterol: Modulates membrane fluidity and promotes endosomal escape through fusion with endosomal membranes [3] [9].
  • Polyethylene glycol-lipid (e.g., DMG-mPEG2000): Reduces opsonization and extends circulation half-life [3] [7].

Microfluidic mixing is the primary manufacturing method, enabling reproducible particle sizes (70–100 nm) and >95% nucleic acid encapsulation efficiency. During formulation, lipids dissolved in ethanol are mixed with nucleic acids in acidic buffer (pH 4.0), inducing protonation of DLin-MC3-DMA and electrostatic complexation. Subsequent dialysis removes ethanol and raises pH, yielding stable, neutral-charge lipid nanoparticles [3] [9].

Table 1: Key Physicochemical Properties of DLin-MC3-DMA

PropertySpecification
Molecular FormulaC₄₃H₇₉NO₂
Molecular Weight642.10 g/mol
CAS Number1224606-06-7
Physical StateColorless to yellowish oily liquid
pKa6.44
Optimal LNP Molar Ratio50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:PEG-lipid)

Small Interfering RNA Delivery Mechanisms and Efficacy

DLin-MC3-DMA-based lipid nanoparticles achieve efficient hepatic small interfering RNA delivery through receptor-mediated uptake and endosomal escape. Following intravenous administration, apolipoprotein E adsorbs onto the lipid nanoparticle surface, facilitating low-density lipoprotein receptor-mediated endocytosis by hepatocytes. Within endosomes, the acidic environment protonates DLin-MC3-DMA, inducing a hexagonal phase transition that disrupts the endosomal membrane and releases small interfering RNA into the cytoplasm [3] [5].

The pivotal Patisiran (Onpattro®) formulation, utilizing DLin-MC3-DMA, demonstrated a 50% effective dose of 0.005 mg/kg in murine models for transthyretin gene silencing—a 5-fold improvement over earlier lipids like DLin-KC2-DMA. This efficacy stems from optimized biodistribution: >80% of DLin-MC3-DMA lipid nanoparticles accumulate in hepatocytes within 4 hours post-administration. However, studies indicate ≈70% of internalized small interfering RNA undergoes exocytosis via endocytic recycling pathways, with Niemann-Pick type C1 protein regulating this process. Inhibiting recycling pathways (e.g., via Niemann-Pick type C1 knockdown) enhances small interfering RNA retention and silencing potency [3] [8].

Messenger RNA Vaccine Delivery Platforms

DLin-MC3-DMA has enabled advanced messenger RNA vaccine development by balancing transfection efficiency and tolerability. While not used in commercial COVID-19 vaccines (which employ proprietary ionizable lipids like Moderna's Lipid H and Pfizer's ALC-0315), it remains a benchmark for evaluating novel lipid formulations. Key design principles validated by DLin-MC3-DMA include:

  • Nucleoside modification: Incorporation of 1-methylpseudouridine into messenger RNA reduces immunogenicity by evading toll-like receptor recognition [4] [9].
  • Thermostability optimization: Cholesterol content and polyethylene glycol-lipid molar ratios critically impact storage stability. Patisiran-formulated lipid nanoparticles retain efficacy for >12 months at -20°C [1] [6].

Table 2: DLin-MC3-DMA in Preclinical mRNA Vaccine Studies

ApplicationmRNA PayloadEfficacy Outcome
Influenza prophylaxisHemagglutinin antigenNeutralizing antibodies in 100% of mice
Zika virus preventionEnvelope protein90% reduction in viral load post-challenge
HIV immunotherapyGag/Env antigensAntigen-specific CD8⁺ T-cell activation

CRISPR-Cas9 Therapeutic Component Encapsulation

DLin-MC3-DMA-based lipid nanoparticles facilitate clustered regularly interspaced short palindromic repeats-associated protein 9 delivery by co-encapsulating messenger RNA (encoding Cas9 protein) and single-guide RNA. The ionizable lipid's endosomal disruption capability is critical for cytosolic release of both components, enabling genomic editing. In a proof-of-concept study, lipid nanoparticles delivering Cas9-single-guide RNA complexes achieved 30% editing efficiency of the Pcsk9 gene in hepatocytes after a single 0.5 mg/kg dose, reducing serum PCSK9 levels by 60% [5] [9].

Challenges include payload size limitations and nuclear entry barriers. While DLin-MC3-DMA lipid nanoparticles encapsulate messenger RNA (4–5 kb) efficiently, larger DNA constructs (>10 kb) exhibit reduced loading capacity. Furthermore, passive nuclear localization of Cas9 ribonucleoproteins limits editing efficiency in non-dividing cells. Strategies to overcome this include incorporating nuclear localization signal peptides or utilizing homology-directed repair templates [5] [7].

Neoantigen Delivery for Cancer Immunotherapy

In oncology, DLin-MC3-DMA lipid nanoparticles deliver tumor-specific antigen messenger RNA to dendritic cells, triggering cytotoxic T-cell responses. Spleen-targeted formulations leverage the organ's inherent immune surveillance role: lipid nanoparticles with 70–80 nm diameters preferentially accumulate in splenic dendritic cells via macrophage-mediated trafficking. A melanoma study demonstrated that lipid nanoparticles encapsulating ovalbumin messenger RNA induced 50-fold expansion of antigen-specific T cells and delayed tumor growth in B16-OVA mice [9].

Combination approaches enhance efficacy:

  • Adjuvant co-delivery: Lipid nanoparticles incorporating toll-like receptor agonists (e.g., CpG oligonucleotides) amplify dendritic cell maturation and cross-presentation [9].
  • Dual-antigen systems: Co-encapsulation of tumor-associated antigen messenger RNA and immune checkpoint small interfering RNA (e.g., PD-L1-targeting) reduces immunosuppression in the tumor microenvironment [3] [9].These advances position DLin-MC3-DMA as a versatile platform for next-generation cancer immunotherapies.

Properties

Product Name

DLin-MC2-DMA

IUPAC Name

[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 3-(dimethylamino)propanoate

Molecular Formula

C42H77NO2

Molecular Weight

628.1 g/mol

InChI

InChI=1S/C42H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41(45-42(44)39-40-43(3)4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3/b15-13-,16-14-,21-19-,22-20-

InChI Key

BAHNSDYHBUZBBI-KWXKLSQISA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCN(C)C

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC(OC(=O)CCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.